Lantibiotic streptococcin A-FF22
Description
Historical Context of Lantibiotic Discovery and Characterization
The journey into the world of lantibiotics began with the discovery of nisin in 1928 by Rogers, who observed that metabolites from Lactococcus lactis (then known as Streptococcus lactis) could inhibit other lactic acid bacteria. oup.com However, it wasn't until 1949 that the peptide was recognized as containing lanthionine (B1674491). doi.org The term "lantibiotic" was later coined to describe this class of peptides, reflecting their defining feature: the presence of the thioether amino acid lanthionine. oup.com
Lantibiotics are distinguished by their unique biosynthesis. They are synthesized on ribosomes as a precursor peptide, or prepeptide, which then undergoes extensive post-translational modifications. oup.comnih.gov These modifications, carried out by a dedicated set of enzymes, result in the formation of unusual amino acids such as lanthionine (Lan), β-methyllanthionine (MeLan), 2,3-didehydroalanine (Dha), and 2,3-didehydrobutyrine (Dhb). oup.comnih.gov Nisin, the archetypal lantibiotic, was first commercially produced in the 1950s and has since been widely used as a food preservative, approved by both the FDA and the World Health Organization. nih.govnih.gov This successful application has fueled decades of research into discovering and characterizing new lantibiotics from a diverse range of Gram-positive bacteria. oup.comnih.gov
Overview of Type I Lantibiotics and Their Significance in Antimicrobial Research
Lantibiotics are categorized as Class I bacteriocins and are further subdivided based on their structural and functional characteristics. oup.comjmb.or.kr A widely accepted classification system proposed by Jung in 1991 divides them into type-A and type-B peptides. oup.com
Type I, or Type A, lantibiotics are typically elongated, flexible, and positively charged (cationic) peptides. oup.comtaylorandfrancis.com Their structure is characterized by the post-translationally formed thioether bridges that create a polycyclic architecture. frontiersin.org These peptides, which include well-known examples like nisin and subtilin, are of immense interest in antimicrobial research due to their potent and multifaceted mechanism of action. oup.com They exert their bactericidal effects through a dual-action mechanism:
Inhibition of Cell Wall Synthesis: Type I lantibiotics bind with high affinity to Lipid II, an essential and highly conserved precursor molecule for peptidoglycan biosynthesis in bacteria. nih.govnih.govrug.nl By sequestering Lipid II, they effectively halt the construction of the bacterial cell wall. nih.gov
Pore Formation: The complex formed between the lantibiotic and Lipid II can further aggregate within the bacterial membrane, leading to the formation of pores. nih.govnih.gov This disrupts the membrane's integrity, causing the leakage of vital cellular components like ions and ATP, ultimately leading to cell death. taylorandfrancis.comnih.gov
The significance of Type I lantibiotics is underscored by their high potency against a broad spectrum of Gram-positive bacteria, including many multidrug-resistant (MDR) pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). doi.orgfrontiersin.orgnih.gov Because they target a fundamental building block of the bacterial cell wall, the development of resistance is significantly less frequent compared to conventional antibiotics, making them highly promising candidates for novel therapeutic agents. nih.govnih.gov
Specific Research Focus on Streptococcin A-FF22 within the Lantibiotic Family
Within the diverse family of lantibiotics, Streptococcin A-FF22 (SA-FF22) has been identified as a nisin-like antibiotic substance produced by the Group A streptococcus, Streptococcus pyogenes strain FF22. nih.govasm.org It is a protein-based substance that is predominantly active against other streptococci but also inhibits a range of other Gram-positive bacteria. asm.org
Research has shown that SA-FF22 is produced in two forms: a cell-associated component and an extracellular one. nih.gov Its production and release are highly dependent on environmental conditions, as it is not produced at elevated temperatures (39°C) or in cultures with a pH of 7 or higher. nih.govasm.org The release of the active substance from the producer cells is notably enhanced at lower pH values. nih.govasm.org
Genetic investigations have shed further light on this lantibiotic. The structural gene for SA-FF22, designated scnA, was cloned and found to encode a 51-amino-acid prepeptide. nih.gov Interestingly, the site of proteolytic processing of the SA-FF22 prepeptide to form the mature antibiotic differs from that of other known type A lantibiotics. nih.gov Furthermore, early studies suggested that the genetic determinants for both the production of SA-FF22 and the host cell's immunity to it are mediated by plasmid-borne genes. nih.govasm.org This was supported by observations that the ability to produce the bacteriocin (B1578144) could be lost spontaneously or after treatment with plasmid-curing agents, and this loss was consistently associated with a loss of immunity to SA-FF22's killing action. nih.govnih.gov
| Lantibiotic | Producing Strain(s) |
| Nisin | Lactococcus lactis |
| Subtilin | Bacillus subtilis |
| Epidermin | Staphylococcus epidermidis |
| Gallidermin | Staphylococcus gallinarum |
| Mersacidin | Bacillus sp. |
| Streptococcin A-FF22 | Streptococcus pyogenes |
| Characteristic | Finding |
| Producing Organism | Streptococcus pyogenes strain FF22 nih.govnih.gov |
| Classification | Nisin-like, Type I Lantibiotic nih.govnih.gov |
| Genetic Basis | Structural gene scnA; determinants likely plasmid-borne nih.govnih.gov |
| Precursor Peptide | 51-amino-acid prepeptide with a unique processing site nih.gov |
| Production Conditions | Not produced at 39°C or pH ≥ 7; release enhanced at low pH nih.govasm.org |
| Mechanism of Action | Disrupts membrane function, causing efflux of amino acids scilit.comcapes.gov.br |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GKNGVFKTISHECHLNTWAFLATCCS |
Origin of Product |
United States |
Microbiological and Genetic Basis of Streptococcin A Ff22 Production
The journey of Streptococcin A-FF22 begins within the cellular confines of its producing microorganism, Streptococcus pyogenes. The ability to synthesize this lantibiotic is not a universal trait among these bacteria but is restricted to specific strains, highlighting a fascinating aspect of microbial diversity and adaptation.
Isolation and Classification of Streptococcus pyogenes Strains Producing Streptococcin A-FF22
Streptococcus pyogenes are Gram-positive, non-motile, and non-sporing cocci that typically form chains. wikipedia.org These bacteria are classified as Group A Streptococci (GAS) based on the Lancefield classification system, which differentiates streptococci based on the carbohydrate antigens in their cell walls. wikipedia.orguomustansiriyah.edu.iq The primary producer of SA-FF22 is the Streptococcus pyogenes strain FF22. researchgate.netnih.govnih.gov This strain can be identified and differentiated from non-producing strains through bacteriocin (B1578144) typing, where it exhibits a characteristic inhibitory pattern against a panel of standard indicator bacteria. researchgate.net
The isolation of SA-FF22 producing strains typically involves culturing on blood agar (B569324) plates, where S. pyogenes exhibits beta-hemolysis, a complete clearing of the red blood cells around the colonies. wikipedia.org Further differentiation can be achieved using the PYR (pyrrolidonyl arylamidase) test, for which S. pyogenes gives a positive result. wikipedia.org The production of SA-FF22 itself is influenced by culture conditions; for instance, it is not produced at elevated temperatures (39°C) or in environments with a pH of 7 or higher. nih.govnih.gov
Ecological Niche and Distribution of Streptococcin A-FF22 Producers
Streptococcus pyogenes is a clinically significant bacterium for humans, often found as a pathogenic component of the skin microbiota and in the upper respiratory tract. wikipedia.orgmedscape.com It is the leading bacterial cause of pharyngitis in children. medscape.com The production of bacteriocins like SA-FF22 is thought to provide a competitive advantage to the producing strain within its ecological niche. researchgate.net By inhibiting the growth of other, sensitive bacteria, the SA-FF22 producer can more effectively colonize and persist in its environment.
The ability to produce SA-FF22 is not confined solely to S. pyogenes. The genetic machinery for its production has also been identified in other streptococcal species, such as Streptococcus salivarius and Streptococcus dysgalactiae, suggesting horizontal gene transfer plays a role in the distribution of this trait among related bacteria. researchgate.net This distribution across different species highlights the adaptive significance of SA-FF22 in various microbial communities.
Genetic Organization of the Streptococcin A-FF22 Biosynthetic Gene Cluster (scn Operon)
The production of Streptococcin A-FF22 is a complex process encoded by a dedicated gene cluster known as the scn operon. researchgate.netoup.com This genetic locus, spanning approximately 10 kilobases, is meticulously organized into three distinct operons responsible for the biosynthesis of the lantibiotic, immunity to its effects, and the regulation of its production. researchgate.netoup.com
Identification of Genes Encoding Precursor Peptide (scnA, scnA') and Modification Enzymes (scnM)
At the heart of SA-FF22 synthesis are the genes that code for the precursor peptide and the enzymes that modify it into its active form. The structural gene, scnA, encodes a 51-amino-acid prepeptide. nih.govresearchgate.net This prepeptide undergoes significant post-translational modifications to become the mature 26-amino-acid SA-FF22 molecule. researchgate.net
Interestingly, located immediately downstream of scnA is another open reading frame designated scnA', which shows strong similarity to scnA. researchgate.net While scnA' is transcribed, its precise function in the biosynthesis of SA-FF22 remains to be fully elucidated. researchgate.net The crucial post-translational modifications are carried out by the enzyme encoded by the scnM gene, which is part of the biosynthetic operon. researchgate.netoup.com
Regulatory Elements (scnK, scnR) Governing Streptococcin A-FF22 Gene Expression
The expression of the scn operon is tightly controlled by a two-component regulatory system, a common mechanism in bacteria for sensing and responding to environmental cues. oup.comnih.gov This system consists of a histidine kinase, encoded by scnK, and a response regulator, encoded by scnR. researchgate.netoup.com It is proposed that ScnK acts as a sensor, detecting a specific, yet-to-be-identified environmental signal. researchgate.net Upon detection of this signal, ScnK autophosphorylates and then transfers the phosphate (B84403) group to ScnR. The phosphorylated ScnR, in turn, acts as a transcriptional activator, switching on the expression of the genes required for SA-FF22 production. researchgate.net This regulatory system ensures that the energetically costly process of lantibiotic production is initiated only when beneficial for the bacterium.
Comparative Genomics of Streptococcin A-FF22 Loci Across Streptococcal Strains
Genomic comparisons between different species of streptococci, such as S. pyogenes, S. agalactiae, S. pneumoniae, and S. mutans, have shown that S. pyogenes is more closely related to S. agalactiae. nih.govresearchgate.net These studies also highlight a high degree of genetic diversity, with a significant number of single nucleotide polymorphisms and variations in mobile genetic elements like bacteriophages and transposons. nih.govresearchgate.net The presence of the scn gene cluster in different streptococcal species, often with slight variations, underscores the role of horizontal gene transfer in the evolution and dissemination of this antimicrobial peptide. researchgate.net
Interactive Data Tables
Table 1: Key Genes in the scn Operon and Their Functions
| Gene | Encoded Protein | Function | Reference |
| scnA | Precursor Peptide | The initial peptide that is post-translationally modified to form active SA-FF22. | researchgate.netnih.gov |
| scnA' | Precursor-like Peptide | A peptide with high similarity to the ScnA precursor; its exact function is not yet fully understood. | researchgate.net |
| scnM | Modification Enzyme | Catalyzes the post-translational modifications of the ScnA prepeptide. | researchgate.netoup.com |
| scnK | Histidine Kinase | The sensor component of the two-component regulatory system that controls SA-FF22 production. | researchgate.netoup.com |
| scnR | Response Regulator | The regulatory component that, when activated, initiates the transcription of the scn operon genes. | researchgate.netoup.com |
| scnT | Transport and Cleavage | Involved in the transport of the modified peptide and cleavage of the leader peptide. | researchgate.net |
| scnF, scnE, scnG | ABC Transport System | Form an immunity complex that protects the producing cell from the effects of SA-FF22. | researchgate.net |
Table 2: Comparison of Lantibiotic Gene Clusters
| Lantibiotic | Producing Organism | Regulatory System | Key Features | Reference |
| Streptococcin A-FF22 | Streptococcus pyogenes | Two-component (scnK, scnR) | Contains scnA and scnA' precursor genes. | researchgate.netoup.com |
| Lacticin 481 | Lactococcus lactis | Not a two-component system | Similar overall organization to the scn operon but differs in regulation. | oup.com |
| Salivaricin A | Streptococcus salivarius | Similar to SA-FF22 | Shares organizational similarities with the scn locus. | researchgate.net |
Mobile Genetic Elements Associated with Streptococcin A-FF22 Gene Cluster
The production of the lantibiotic streptococcin A-FF22 (SA-FF22) by Streptococcus pyogenes is intrinsically linked to mobile genetic elements, which facilitate the horizontal transfer of the genetic determinants for its biosynthesis and immunity. Research has strongly indicated that the genes responsible for SA-FF22 production are not stably integrated into the bacterial chromosome but are instead located on a plasmid. nih.govnih.gov This association with mobile elements plays a crucial role in the dissemination of SA-FF22 production capabilities among streptococcal populations.
Evidence for the plasmid-borne nature of the SA-FF22 gene cluster comes from studies involving plasmid-curing agents. nih.govnih.gov When the producer strain, Streptococcus pyogenes FF22, is treated with substances known to eliminate plasmids, such as ethidium (B1194527) bromide, acriflavin, and rifampin, a loss of SA-FF22 production is observed. nih.govnih.gov This loss of function is directly correlated with the disappearance of the plasmid, providing compelling evidence for its role in housing the necessary genetic information.
Furthermore, the genetic architecture surrounding the SA-FF22 gene cluster suggests the involvement of transposons in its mobility. A transposase gene has been identified downstream of the SA-FF22 gene cluster. nih.gov Transposases are enzymes that can move a segment of DNA, known as a transposon, to a new location within the genome or between different DNA molecules, such as from a plasmid to the chromosome or vice versa. The presence of this transposase gene strongly implies that the entire SA-FF22 gene cluster may be part of a transposon, which would further enhance its ability to be transferred between different genetic environments and bacterial strains.
The horizontal transfer of the SA-FF22 gene cluster, mediated by these mobile genetic elements, has significant implications for the ecological dynamics of streptococcal communities. It allows for the rapid spread of bacteriocin production, providing a competitive advantage to the producing strains by inhibiting the growth of other susceptible bacteria. This mechanism of gene transfer is a common strategy employed by bacteria to adapt to their environment and to compete for resources.
| Mobile Genetic Element | Proposed Role in Streptococcin A-FF22 Production | Supporting Evidence |
| Plasmid | Carries the gene cluster responsible for the biosynthesis of and immunity to streptococcin A-FF22. | Loss of SA-FF22 production after treatment with plasmid-curing agents (ethidium bromide, acriflavin, rifampin). nih.govnih.gov |
| Transposon | Facilitates the movement of the streptococcin A-FF22 gene cluster between different genetic locations (e.g., plasmid to chromosome). | Identification of a transposase gene downstream of the SA-FF22 gene cluster. nih.gov |
Elucidation of Streptococcin A Ff22 Biosynthesis Pathway
Enzymatic Machinery for Post-Translational Modification in Streptococcin A-FF22 Biogenesis
The transformation of the inactive precursor peptide of SA-FF22 into a mature, biologically active lantibiotic is contingent upon a sophisticated enzymatic apparatus. This machinery is responsible for the hallmark post-translational modifications that define this class of antimicrobial peptides. The key enzyme in this process is encoded by the scnM gene, which is part of the SA-FF22 biosynthetic gene cluster.
Dehydratase and Cyclase Activity in Lanthionine (B1674491) and Methyllanthionine Formation
The formation of the characteristic lanthionine and methyllanthionine residues in SA-FF22 is a critical step in its maturation, conferring both structural stability and biological activity. This process is catalyzed by the bifunctional enzyme ScnM. While detailed biochemical studies specifically on ScnM are limited, its function can be inferred from its homology to other well-characterized lantibiotic-modifying enzymes.
The initial step involves the dehydration of specific serine and threonine residues within the core peptide of the ScnA precursor. This reaction, carried out by the dehydratase domain of ScnM, results in the formation of dehydroalanine (B155165) and dehydrobutyrine residues, respectively. Subsequently, the cyclase domain of ScnM catalyzes a Michael-type addition reaction. In this step, the thiol groups of nearby cysteine residues attack the unsaturated dehydroamino acids, leading to the formation of the thioether cross-links of lanthionine (from dehydroalanine and cysteine) and methyllanthionine (from dehydrobutyrine and cysteine). These intramolecular bridges are essential for the three-dimensional structure and function of SA-FF22.
Role of Specific Lan Proteins (e.g., ScnM) in Streptococcin A-FF22 Maturation
The scnM gene encodes the central modifying enzyme in the SA-FF22 biosynthesis pathway. As a LanM-type enzyme, ScnM is responsible for both the dehydration of serine and threonine residues and the subsequent cyclization with cysteine residues to form the characteristic thioether rings of lanthionine and methyllanthionine. The maturation of the SA-FF22 precursor peptide is entirely dependent on the enzymatic activities of ScnM. The precise sequence of these modifications and the factors that ensure the correct pairing of residues are dictated by the structure of the enzyme and its interaction with the precursor peptide.
Precursor Peptide Processing and Leader Peptide Cleavage in Streptococcin A-FF22
Streptococcin A-FF22 is initially synthesized as a 51-amino-acid precursor peptide, known as ScnA. semanticscholar.org This prepeptide consists of an N-terminal leader peptide and a C-terminal core peptide that undergoes post-translational modification. The leader peptide serves as a recognition signal for the modifying enzyme ScnM and prevents the antimicrobial activity of the mature peptide within the producer cell.
Following the modification of the core peptide by ScnM, the leader peptide must be cleaved to release the active SA-FF22. In the SA-FF22 system, this crucial processing step is carried out by the ScnT protein. ScnT is a bifunctional protein that not only transports the modified precursor peptide out of the cell but also possesses a protease domain responsible for the cleavage of the leader peptide. This dual role ensures that the activation of the lantibiotic is coupled with its export, a common strategy in lantibiotic biosynthesis to protect the producer cell. The proteolytic processing site of the SA-FF22 prepeptide has been noted to be different from that of other type A lantibiotics. semanticscholar.org
Transporter Systems (ScnT, ScnFEG) Involved in Streptococcin A-FF22 Export and Immunity
The export of the mature SA-FF22 and the protection of the producer cell from its antimicrobial activity are mediated by dedicated transporter systems encoded within the gene cluster.
The primary transporter responsible for the export of SA-FF22 is ScnT. This protein is a member of the ATP-binding cassette (ABC) transporter superfamily. It recognizes the modified precursor peptide and utilizes the energy from ATP hydrolysis to translocate it across the cytoplasmic membrane. As mentioned previously, ScnT also harbors a protease domain that cleaves the leader peptide during or immediately after transport, releasing the active SA-FF22 into the extracellular environment.
To protect itself from the action of the exported SA-FF22, the producer organism, S. pyogenes, employs an immunity system composed of the ScnF, ScnE, and ScnG proteins. researchgate.net These three proteins form another ABC transporter complex. researchgate.net The proposed mechanism of immunity involves this ScnFEG transporter actively pumping any SA-FF22 molecules that may re-enter the cell or are present in the immediate vicinity back out of the cell, thereby preventing the lantibiotic from reaching its target, the cell membrane, and disrupting its integrity.
In Vitro Reconstitution and Heterologous Expression Studies of Streptococcin A-FF22 Biosynthesis
Despite the identification and functional assignment of the genes involved in the biosynthesis of Streptococcin A-FF22, detailed biochemical studies through in vitro reconstitution of the enzymatic pathway or heterologous expression of the complete biosynthetic machinery in a different host organism have not been extensively reported in the scientific literature.
In vitro reconstitution studies, which involve purifying the individual biosynthetic enzymes and the precursor peptide and combining them in a test tube to study the modification reactions, have been successfully performed for other lantibiotics like lacticin 481. nih.govacs.org These studies provide valuable insights into the enzymatic mechanisms, substrate specificity, and the sequence of biosynthetic events. However, to date, similar comprehensive in vitro studies for the SA-FF22 pathway have not been published.
Similarly, the heterologous expression of the entire SA-FF22 gene cluster in a host such as Escherichia coli or other non-producer strains has not been reported. acs.org Successful heterologous expression would be a significant step towards the bioengineering of novel lantibiotics with improved properties and for the large-scale production of SA-FF22 for potential therapeutic applications. The absence of such studies for SA-FF22 suggests that there may be challenges in expressing and coordinating the activities of the entire biosynthetic machinery in a foreign host, or it may be an area of ongoing research.
Molecular Architecture and Structural Biology of Streptococcin A Ff22
Detailed Analysis of Post-Translational Modifications in Streptococcin A-FF22
The biosynthesis of SA-FF22 begins with the ribosomal synthesis of a 51-amino-acid precursor peptide, encoded by the scnA gene. nih.govresearchgate.net This prepeptide undergoes significant enzymatic alteration, orchestrated by proteins encoded within the scn gene cluster, including the modifying enzyme ScnM, to yield the mature, biologically active 26-amino-acid peptide. oup.comresearchgate.net
Key post-translational modifications identified in SA-FF22 include the dehydration of serine and threonine residues, followed by the formation of thioether cross-links. Amino acid analysis has confirmed the presence of the unusual thioether amino acids lanthionine (B1674491) and 3-methyllanthionine, which are the defining characteristics of the lantibiotic class. nih.gov Further analysis revealed that the mature peptide has a mass of 2794 Da. nih.gov A notable modification is the presence of the unsaturated amino acid 2,3-didehydrobutyrine (Dhb) at position 23 of the peptide sequence. nih.gov Additionally, the three-dimensional structure of the native peptide confers significant stability, rendering the C-terminal serine residue inaccessible to digestion by carboxypeptidase-Y until the thioether bridges are chemically oxidized. nih.gov
Table 1: Summary of Post-Translational Modifications in Streptococcin A-FF22
| Modification | Description | Precursor Residue(s) | Resulting Residue/Structure |
|---|---|---|---|
| Lanthionine Formation | Dehydration of a Serine residue followed by intramolecular addition of a Cysteine residue's thiol group. | Serine, Cysteine | Lanthionine (Ala-S-Ala) |
| Methyllanthionine Formation | Dehydration of a Threonine residue followed by intramolecular addition of a Cysteine residue's thiol group. | Threonine, Cysteine | 3-Methyllanthionine (Abu-S-Ala) |
| Unsaturated Amino Acid | Dehydration of a Threonine residue without subsequent cyclization. | Threonine | 2,3-Didehydrobutyrine (Dhb) |
| Proteolytic Cleavage | Removal of a 25-amino-acid N-terminal leader peptide from the 51-amino-acid prepeptide. | ScnA Prepeptide | Mature 26-amino-acid SA-FF22 |
SA-FF22 is classified as a type AII linear lantibiotic, a subgroup that also includes lacticin 481. oup.com This classification distinguishes it from the more widely known type AI lantibiotics, such as nisin. The primary differentiating features are found in its genetic organization and the structure of the prepeptide. oup.com The proteolytic processing site on the SA-FF22 prepeptide is distinct from that of other type A lantibiotics. nih.govresearchgate.net
Functionally, SA-FF22 creates pores in the membranes of target cells that are notably smaller (approximately 0.5-0.6 nm in diameter) and more unstable than those formed by many other pore-forming lantibiotics. nih.gov This unique mechanism suggests that cell death results from the disruption of the membrane potential rather than the leakage of large intracellular components like ATP. nih.gov
Table 2: Comparison of Streptococcin A-FF22 with Other Lantibiotics
| Feature | Streptococcin A-FF22 | Nisin (Type AI) | Salivaricin G32 |
|---|---|---|---|
| Classification | Type AII Linear Lantibiotic oup.com | Type AI Linear Lantibiotic | Lantibiotic |
| Prepeptide Processing | Unique cleavage site distinct from Type AI nih.gov | Characterized Type A cleavage site | Similar to SA-FF22 |
| Key Structural Difference | Contains a Lysine (B10760008) residue at position 2 researchgate.net | Different amino acid sequence | Lacks a Lysine residue at position 2 researchgate.net |
| Pore Size | ~0.5-0.6 nm nih.gov | Larger | Presumed pore-former due to structural similarity researchgate.net |
| Pore Stability | Unstable, short-lived nih.gov | More stable | Not experimentally detailed |
Advanced Spectroscopic and Crystallographic Studies of Streptococcin A-FF22 Conformation
The conformation of SA-FF22 has been investigated primarily through spectroscopic methods. Mass spectrometry was instrumental in determining the precise molecular weight of the mature peptide. nih.gov
Circular dichroism studies have provided significant insight into the peptide's dynamic structure. These analyses revealed that the secondary structure of SA-FF22 undergoes a substantial conformational change when it transitions from an aqueous environment to a lipophilic one, such as in the presence of SDS micelles or artificial phospholipid vesicles. nih.gov This flexibility is likely crucial for its ability to interact with and insert into bacterial cell membranes. To date, detailed three-dimensional structural data from X-ray crystallography or advanced NMR spectroscopy have not been reported in the scientific literature.
Structure-Activity Relationship Studies of Streptococcin A-FF22
The biological activity of SA-FF22 is intrinsically linked to its structure and its ability to interact with cell membranes. Studies using artificial phospholipid vesicles have shown that the peptide interacts closely with the lipid bilayer. nih.gov This interaction is potent enough to cause the efflux of radiolabeled amino acids from energized membrane vesicles and halt amino acid uptake in intact cells. nih.gov A critical requirement for its pore-forming activity is a membrane potential of approximately 100 mV, which acts as a threshold to trigger the formation of transient pores. nih.gov
While a comprehensive mutational map is not available, several residues and motifs have been identified as important for the function of SA-FF22.
Tryptophan Residue : The presence of a tryptophan residue within the peptide's sequence has been crucial for biophysical studies. Its natural fluorescence exhibits a "blue shift" upon membrane interaction, providing direct evidence of the peptide embedding within the hydrophobic environment of the lipid bilayer. nih.gov
Overlapping Ring Structure : The integrity of the three overlapping lanthionine and methyllanthionine rings is essential for biological activity. This rigid, cage-like structure maintains the specific conformation required for membrane interaction and pore formation. nih.gov
C-Terminal Conformation : The structure of the C-terminal region, which is protected from enzymatic degradation in its native form, is believed to be important for the peptide's stability and function. nih.gov
Lysine at Position 2 : The presence of a lysine residue at position 2 is a key differentiator from the closely related lantibiotic Salivaricin G32 and is thought to contribute to its specific antimicrobial activity profile. researchgate.net
Despite the identification of its genetic basis, detailed studies involving the site-directed mutational analysis of the mature SA-FF22 peptide (encoded by scnA) have not been extensively reported in the available scientific literature. Research has focused more on the genetic regulation of the scn operon, including the roles of the two-component regulatory system ScnRK and the transporter ScnT, rather than on how specific amino acid substitutions in the structural peptide affect its antimicrobial potency or spectrum. oup.comresearchgate.net Therefore, a detailed understanding of the functional contributions of individual amino acid residues, as would be revealed by comprehensive mutational scanning, is not yet available.
Compound Reference Table
| Compound Name |
|---|
| Streptococcin A-FF22 |
| Lanthionine |
| 3-Methyllanthionine |
| 2,3-Didehydrobutyrine |
| Nisin |
| Salivaricin G32 |
| Adenosine triphosphate (ATP) |
Mechanistic Insights into Streptococcin A Ff22 Biological Activity
Molecular Targets and Receptor Interactions of Streptococcin A-FF22
The initial and most critical step in the antibacterial action of Streptococcin A-FF22 is its interaction with specific molecular targets on the bacterial cell surface. This interaction is a prerequisite for the subsequent disruption of cellular functions.
Interaction with Lipid II and Membrane Perturbation Mechanisms
The primary molecular target for Streptococcin A-FF22, much like the well-studied lantibiotic nisin, is Lipid II. researchgate.netnih.govuu.nl Lipid II is a vital precursor molecule in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By binding to Lipid II, SA-FF22 initiates a cascade of events that lead to membrane perturbation. nih.govuu.nluu.nl
The interaction between SA-FF22 and the bacterial cell membrane is thought to be a two-step process. Initially, the positively charged SA-FF22 molecule is attracted to the negatively charged bacterial membrane through nonspecific electrostatic interactions. nih.gov This is followed by a more specific and high-affinity binding to Lipid II, which acts as a docking molecule. nih.govuu.nluu.nl This binding event is crucial for anchoring the peptide to the membrane and is the first committed step towards its bactericidal or bacteriostatic action. While the precise dynamics of SA-FF22-Lipid II interaction are not as extensively characterized as those of nisin, the homology between these lantibiotics suggests a similar mode of action. nih.gov
The binding to Lipid II can lead to membrane perturbation in several ways. One proposed mechanism is the sequestration of Lipid II, preventing its use in cell wall synthesis. nih.gov Another is the induction of conformational changes in the membrane, leading to increased permeability.
Identification of Specific Bacterial Cell Wall Components as Targets
The principal and most specific target within the bacterial cell wall for Streptococcin A-FF22 is Lipid II. researchgate.net However, the initial association of SA-FF22 with the target cell is facilitated by nonspecific electrostatic interactions with negatively charged components of the cell wall, such as teichoic acids. nih.gov Much of the activity of cell-associated SA-FF22 from the producer strain appears to be linked to the cell wall, with the binding being largely nonspecific and attributable to these electrostatic forces. nih.gov This initial, less specific binding likely serves to concentrate the lantibiotic at the cell surface, thereby increasing the probability of a specific interaction with Lipid II.
Cellular and Subcellular Effects of Streptococcin A-FF22 on Target Microorganisms
Following the initial binding to its molecular targets, Streptococcin A-FF22 exerts a range of detrimental effects on the cellular and subcellular structures of susceptible microorganisms, ultimately leading to cell death or inhibition of growth.
Membrane Depolarization and Pore Formation Mechanisms
A key consequence of the interaction between Streptococcin A-FF22 and the bacterial cell membrane is the dissipation of the membrane potential, a process known as membrane depolarization. This is often, though not always, a result of pore formation. For some lantibiotics like nisin, the binding to Lipid II facilitates the formation of transmembrane pores, leading to the leakage of ions and small cytoplasmic components, which rapidly depolarizes the membrane. nih.govuu.nl
The precise mechanism of pore formation by SA-FF22 is a subject of some debate. While its similarity to nisin suggests a pore-forming capability, some studies on related lantibiotics, such as nukacins, indicate that they bind to Lipid II without forming pores, leading to a primarily bacteriostatic effect. researchgate.net It is possible that the pore-forming ability of SA-FF22 is dependent on its concentration and the specific composition of the target membrane.
Putative Models of Lantibiotic Pore Formation:
| Model | Description |
| Barrel-Stave Model | Amphipathic helices of the lantibiotic monomers insert into the membrane, arranging themselves like the staves of a barrel to form a hydrophilic pore. |
| Wedge-Like Model | Lantibiotic molecules insert into the outer leaflet of the membrane, causing a disruption that leads to transient pore formation. |
| Carpet Model | Lantibiotic molecules accumulate on the membrane surface, and at a critical concentration, they disrupt the membrane in a detergent-like manner. |
Inhibition of Cell Wall Synthesis Pathways
By targeting and sequestering Lipid II, Streptococcin A-FF22 directly interferes with the peptidoglycan synthesis pathway. researchgate.netnih.govuu.nl Lipid II is the carrier molecule that transports the peptidoglycan subunits from the cytoplasm to the exterior of the cell, where they are incorporated into the growing cell wall. The binding of SA-FF22 to Lipid II effectively halts this process, preventing the proper formation and maintenance of the cell wall. youtube.comyoutube.com This inhibition of cell wall synthesis weakens the structural integrity of the bacterium, making it susceptible to osmotic lysis, especially in a hypotonic environment.
Resistance Mechanisms to Streptococcin A-FF22 in Microorganisms
The development of resistance to antimicrobial agents is a significant concern. While specific resistance mechanisms to Streptococcin A-FF22 are not extensively documented, general mechanisms of resistance to lantibiotics in streptococci can be inferred. frontiersin.org
One of the primary mechanisms of resistance involves alterations in the bacterial cell envelope that prevent the lantibiotic from reaching its target. frontiersin.org This can include changes in the composition of the cell wall or cell membrane that reduce the initial electrostatic attraction or hinder the binding to Lipid II.
Another potential mechanism is the production of immunity proteins by the resistant bacteria. In the producer organism, S. pyogenes, the genes for SA-FF22 production are co-located with genes that confer immunity. nih.gov The loss of the ability to produce SA-FF22 is associated with a loss of this immunity. nih.gov While the direct transfer of these immunity genes to other bacteria has not been shown to confer resistance, it points to a possible mechanism of acquired resistance through horizontal gene transfer of similar immunity factors.
Furthermore, bacteria can develop resistance through the action of efflux pumps that actively transport the antimicrobial agent out of the cell, preventing it from reaching a high enough intracellular concentration to be effective. frontiersin.org Biofilm formation is another general resistance strategy, where the extracellular matrix of the biofilm can act as a physical barrier, impeding the penetration of the lantibiotic. frontiersin.org
Potential Resistance Mechanisms to Streptococcin A-FF22:
| Mechanism | Description |
| Target Modification | Alterations in the structure of Lipid II or surrounding membrane components that reduce the binding affinity of SA-FF22. |
| Cell Envelope Alterations | Changes in the net charge or composition of the cell wall (e.g., teichoic acids) that decrease the initial electrostatic attraction. |
| Immunity Proteins | Acquisition of specific proteins that interact with and neutralize SA-FF22. |
| Efflux Pumps | Active transport of SA-FF22 out of the bacterial cell. |
| Biofilm Formation | The extracellular matrix of a biofilm can act as a diffusion barrier, preventing SA-FF22 from reaching the cells within. |
Genetic Basis of Streptococcin A-FF22 Resistance (scnFEG immunity operon)
The ability of Streptococcus pyogenes strain FF22 to produce the potent antimicrobial peptide SA-FF22 without succumbing to its lethal effects is conferred by a dedicated immunity system encoded within the SA-FF22 gene cluster. nih.govnih.gov This genetic locus is organized into three distinct operons responsible for regulation, biosynthesis, and immunity. oup.comoup.comresearchgate.net The immunity to SA-FF22 is primarily attributed to the scnFEG operon. oup.comnih.gov
Research has identified the scnFEG operon as encoding a putative ABC (ATP-binding cassette) transport system. oup.comresearchgate.net ABC transporters are a large family of proteins that utilize the energy of ATP hydrolysis to move various substrates across cellular membranes. In the context of bacteriocin (B1578144) immunity, these transporters are often implicated in the export of the bacteriocin, thereby preventing its accumulation to toxic levels in the producer's cell membrane or cytoplasm. The loss of the ability to produce SA-FF22 has been consistently associated with a concurrent loss of immunity, highlighting the critical link between production and self-protection. nih.gov
The SA-FF22 gene cluster, approximately 10 kb in size, contains nine open reading frames. The organization of this cluster is similar to that of other lantibiotics, such as lacticin 481. oup.com The genes within this cluster and their putative functions are summarized in the table below.
| Gene | Operon | Putative Function | Reference |
|---|---|---|---|
| scnA | Biosynthetic | Structural gene for SA-FF22 prepeptide | oup.comnih.gov |
| scnA' | Biosynthetic | Unknown function, similar to scnA | researchgate.net |
| scnM | Biosynthetic | Modification enzyme (dehydration of serine/threonine residues) | oup.comresearchgate.net |
| scnT | Biosynthetic | Transport and cleavage of the leader peptide | oup.comresearchgate.net |
| scnF | Immunity | Components of a putative ABC transport system providing immunity | oup.comresearchgate.net |
| scnE | |||
| scnG | |||
| scnR | Regulatory | Response regulator of a two-component system | oup.comresearchgate.net |
| scnK | Regulatory | Histidine kinase sensor of a two-component system | oup.comresearchgate.net |
Cross-Protection with Other Lantibiotics
The structural and functional similarities among different lantibiotics can lead to cross-protection, where the immunity mechanism of one bacteriocin-producing strain provides resistance against another, structurally related bacteriocin. Strains that produce lantibiotics homologous to SA-FF22, such as Salivaricin G32 produced by Streptococcus salivarius, have been shown to exhibit cross-immunity. researchgate.net This suggests that the immunity systems of these strains, including the ScnFEG-like transporters, can recognize and likely expel related lantibiotics.
The inhibitory spectrum of Salivaricin G32, which differs from SA-FF22 by a single amino acid, includes Streptococcus pyogenes. researchgate.net This indicates that the immunity conferred by the scnFEG operon in SA-FF22-producing S. pyogenes may not be absolute against all related lantibiotics, or that the specific activity of Salivaricin G32 can overcome this resistance. Conversely, the production of Salivaricin G32 by commensal S. salivarius could offer protection to the host against infection by SA-FF22-sensitive S. pyogenes. researchgate.net
However, cross-induction of bacteriocin production is not always observed. For instance, purified streptin, another lantibiotic produced by S. pyogenes, did not induce the production of SA-FF22, nisin Z, or salivaricin A in their respective producer strains, indicating a high degree of specificity in the regulatory systems. nih.gov
Comparative Analysis of Streptococcin A-FF22 Mechanism of Action with Other Lantibiotics (e.g., Nisin, Lacticin 481)
The antimicrobial activity of lantibiotics is primarily directed towards the cell membrane of susceptible Gram-positive bacteria. However, the precise mechanisms of action can vary. SA-FF22, like many other lantibiotics, exerts its bactericidal effect through the formation of pores in the target cell membrane, leading to the dissipation of the membrane potential and ultimately cell death. researchgate.netnih.gov
A comparative analysis with the well-studied lantibiotics nisin and lacticin 481 reveals both similarities and key differences in their modes of action.
Nisin , a type A1 lantibiotic, has a dual mechanism of action. It binds to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway, which serves as a docking molecule. plos.orguu.nlresearchgate.net This binding inhibits cell wall synthesis and facilitates the insertion of nisin into the cell membrane to form stable pores. plos.orgresearchgate.net
Lacticin 481 , a type AII lantibiotic like SA-FF22, also targets Lipid II to inhibit peptidoglycan synthesis. nih.gov However, unlike nisin and SA-FF22, lacticin 481 does not appear to form pores in the membrane of susceptible bacteria. nih.gov Its antimicrobial activity is primarily attributed to the disruption of cell wall biosynthesis.
The table below provides a comparative overview of the mechanisms of action of these three lantibiotics.
| Feature | Streptococcin A-FF22 | Nisin | Lacticin 481 | Reference |
|---|---|---|---|---|
| Lantibiotic Type | Type AII | Type A1 | Type AII | oup.complos.org |
| Primary Target | Cell membrane | Lipid II and cell membrane | Lipid II | researchgate.netplos.orgnih.gov |
| Pore Formation | Yes | Yes | No | researchgate.netplos.orgnih.gov |
| Mechanism of Action | Forms pores in the cell membrane, leading to depolarization. | Binds to Lipid II, inhibiting cell wall synthesis, and forms pores in the cell membrane. | Binds to Lipid II, inhibiting peptidoglycan synthesis without forming pores. | researchgate.netplos.orgresearchgate.netnih.gov |
Spectrum of Biological Activities and Applications in Research
In Vitro Antimicrobial Spectrum of Streptococcin A-FF22 Against Gram-Positive Bacteria
Streptococcin A-FF22 demonstrates potent bactericidal activity against a variety of Gram-positive bacteria. scispace.com Its spectrum of inhibition is particularly notable against other streptococcal species. Early research established that SA-FF22 inhibits the growth of various Gram-positive organisms, including Streptococcus pyogenes, Streptococcus agalactiae, Streptococcus equi, and Streptococcus cremoris, as well as species of Bacillus, and Corynebacterium. researchgate.netresearchgate.net The activity of SA-FF22 is characteristic of lantibiotics, which are generally effective against Gram-positive bacteria but show little to no activity against Gram-negative bacteria. google.com The inhibitory action is bactericidal, meaning it results in bacterial cell death rather than merely inhibiting growth. scispace.com
While specific Minimum Inhibitory Concentration (MIC) values for Streptococcin A-FF22 are not widely detailed in publicly available literature, the qualitative spectrum of its activity has been consistently reported. The following table summarizes the Gram-positive bacteria known to be susceptible to SA-FF22.
Interactive Data Table: Gram-Positive Bacteria Susceptible to Streptococcin A-FF22
| Bacterial Species | Description |
|---|---|
| Streptococcus pyogenes | Group A Streptococcus, a significant human pathogen. SA-FF22 shows activity against susceptible strains of this species. researchgate.net |
| Streptococcus agalactiae | Group B Streptococcus, a leading cause of neonatal infections. researchgate.net |
| Streptococcus equi | A pathogen primarily affecting horses, causing strangles. researchgate.net |
| Streptococcus cremoris | A species of lactic acid bacteria, now classified as Lactococcus lactis subsp. cremoris. researchgate.net |
| Bacillus spp. | Genus of Gram-positive, rod-shaped bacteria. researchgate.net |
| Corynebacterium spp. | Genus of Gram-positive and aerobic bacteria. researchgate.net |
| Micrococcus luteus | A Gram-positive bacterium used as an indicator strain for BLIS (Bacteriocin-Like Inhibitory Substances) activity. researchgate.net |
The rise of multi-drug resistant (MDR) pathogens has spurred the search for novel antimicrobial agents. Lantibiotics as a class have shown considerable promise in this area, with many demonstrating potent activity against bacteria that have developed resistance to conventional antibiotics. portlandpress.comnih.gov Reviews of the field indicate that lantibiotics are active against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). portlandpress.comresearchgate.net
Specifically, Streptococcin A-FF22 is highlighted within a group of lantibiotics that possess potential against these drug-resistant strains. nih.gov While detailed studies focusing exclusively on the MIC of SA-FF22 against a wide panel of MRSA and VRE isolates are not extensively documented in the available research, its inclusion in discussions of anti-MDR compounds underscores its potential therapeutic value. portlandpress.comnih.gov The mechanism of action of lantibiotics, which often involves targeting fundamental structures like lipid II, may contribute to the low incidence of reported bacterial resistance. nih.gov
The combination of different antimicrobial agents is a key strategy to enhance efficacy, overcome resistance, and broaden the spectrum of activity. While the synergistic potential of many bacteriocins has been explored, specific studies detailing the interaction of purified Streptococcin A-FF22 with other antibiotics are limited in the scientific literature.
However, some research provides indirect evidence of potential synergistic interactions. For instance, a study investigating the combined bacteriocins from Streptococcus pyogenes (the producer of SA-FF22) and Escherichia coli demonstrated synergistic activity in controlling Staphylococcus aureus. researchgate.net Although this study used crude bacteriocin (B1578144) preparations rather than purified SA-FF22, it suggests that the antimicrobial peptides produced by S. pyogenes can contribute to enhanced killing when combined with other agents. Furthermore, the broader class of lantibiotics includes two-component systems where two distinct peptides work in synergy. portlandpress.com While SA-FF22 is a single-peptide lantibiotic, this highlights the capacity for synergistic action within the lantibiotic family. oup.com Further research is required to systematically evaluate the synergistic potential of SA-FF22 with conventional antibiotics against clinically relevant pathogens.
Non-Antimicrobial Biological Activities of Streptococcin A-FF22 (e.g., Immunomodulatory, Quorum Sensing Inhibition)
Beyond its direct killing of bacteria, Streptococcin A-FF22 participates in complex biological signaling, notably quorum sensing. The production of SA-FF22 is an auto-regulating process, a hallmark of many quorum-sensing systems in Gram-positive bacteria. portlandpress.comnih.gov The genetic blueprint for SA-FF22 production includes the scnRK operon, which encodes a two-component signal transduction system. grafiati.com This system, consisting of a histidine kinase (ScnK) and a response regulator (ScnR), detects the extracellular presence of the SA-FF22 peptide itself. This detection triggers a signaling cascade that upregulates the expression of the genes responsible for SA-FF22 biosynthesis, creating a positive feedback loop or autoinduction process. portlandpress.comgrafiati.com This allows the bacterial population to coordinate the production of the lantibiotic in a density-dependent manner.
The immunomodulatory potential of Streptococcin A-FF22 is less direct but can be inferred from studies on related lantibiotics. While direct evidence for SA-FF22 modulating host immune responses is not prominent in the literature, other streptococcal bacteriocins have been shown to possess such capabilities. nih.govfrontiersin.org For example, the lantibiotics salivaricin A2 and salivaricin B, which share structural relatives in the streptococcal family, have been demonstrated to reduce disease severity in an animal model of rheumatoid arthritis, suggesting they can interact with and modulate the host's immune system. frontiersin.org Some lantibiotics, like cinnamycin, are known to have immunomodulating effects through the inhibition of phospholipase A2. annualreviews.org This suggests that lantibiotics, as a structural class, have the potential for diverse biological functions beyond their antimicrobial role, though specific immunomodulatory studies on SA-FF22 are needed.
Streptococcin A-FF22 as a Research Tool for Membrane Biology and Cell Wall Synthesis Studies
The specific mode of action of Streptococcin A-FF22 makes it a valuable tool for fundamental research in bacterial membrane biology and physiology. SA-FF22 exerts its bactericidal effect by targeting the cytoplasmic membrane of susceptible cells. portlandpress.com It disrupts the membrane potential, a critical element for cellular energy production and transport processes. scispace.comportlandpress.com
Research has shown that SA-FF22 forms unstable, short-lived pores in the bacterial membrane. scispace.comportlandpress.com These pores have an estimated diameter of approximately 0.5–0.6 nm. scispace.com This size is significant because it is large enough to cause the dissipation of the membrane potential through the leakage of small ions, but it is generally too small to allow the efflux of larger molecules such as ATP. scispace.com The death of the target cell is therefore believed to result from the rapid depletion of its energy reserves and the cessation of essential metabolic functions, rather than from wholesale cell lysis. portlandpress.com This precise mechanism of creating small, unstable pores allows researchers to study the consequences of membrane potential disruption in isolation from other lytic events, providing a refined tool for investigating bacterial bioenergetics and membrane integrity.
Engineering and Rational Design of Streptococcin A Ff22 Derivatives
Strategies for Enhancing Streptococcin A-FF22 Activity and Specificity
The enhancement of SA-FF22's biological functions can be approached through various strategic modifications to its peptide structure. These strategies aim to improve its efficacy against target pathogens while potentially broadening its spectrum of activity or increasing its specificity to reduce off-target effects.
Site-Directed Mutagenesis and Peptide Engineering of Streptococcin A-FF22
Site-directed mutagenesis is a powerful technique to introduce specific amino acid substitutions into the SA-FF22 peptide backbone. This approach allows for the systematic investigation of the role of individual amino acid residues in the peptide's structure and function. The gene encoding the SA-FF22 prepeptide, scnA, has been identified, which makes it amenable to such modifications. researchgate.netnih.gov By altering the codons in the scnA gene, researchers can produce SA-FF22 variants with tailored properties.
Peptide engineering strategies can focus on several key areas:
Enhancing Target Affinity: Mutations can be designed to increase the binding affinity of SA-FF22 to its molecular target on the bacterial cell membrane.
Improving Stability: Substitutions can be made to increase the peptide's resistance to proteolytic degradation, thereby prolonging its half-life and antimicrobial activity.
While specific examples of successfully engineered SA-FF22 variants with enhanced activity are not yet widely reported in publicly available literature, the principles of peptide engineering have been successfully applied to other antimicrobial peptides. mdpi.commdpi.com For instance, the introduction of specific mutations in other peptides has led to variants with increased potency and improved selectivity. nih.gov
Table 1: Potential Site-Directed Mutagenesis Strategies for Streptococcin A-FF22
| Target Property | Potential Mutation Strategy | Rationale |
| Increased Potency | Substitution of key residues in the binding domain with those promoting stronger interactions. | Enhance the affinity of SA-FF22 for its bacterial target. |
| Enhanced Stability | Replacement of protease-sensitive residues with more resistant amino acids. | Reduce degradation by host or bacterial proteases. |
| Altered Spectrum of Activity | Modification of residues involved in target recognition. | Enable the peptide to recognize and act on a broader or different range of bacteria. |
Incorporation of Non-Canonical Amino Acids into Streptococcin A-FF22
The introduction of non-canonical amino acids (ncAAs) offers a powerful avenue to expand the chemical diversity of SA-FF22 beyond the 20 standard proteinogenic amino acids. nih.govresearchgate.net This strategy can impart novel properties to the peptide that are not achievable through standard mutagenesis. ug.edu.gh The incorporation of ncAAs can be achieved through various methods, including the use of auxotrophic host strains or by engineering the translational machinery of the expression host. frontiersin.orgnih.gov
Potential benefits of incorporating ncAAs into SA-FF22 include:
Increased Proteolytic Stability: The presence of ncAAs can render the peptide resistant to degradation by proteases. ug.edu.gh
Novel Bioactivities: The unique side chains of ncAAs can introduce new functionalities, potentially leading to altered mechanisms of action or improved antimicrobial potency.
Enhanced Structural Constraints: The incorporation of ncAAs can be used to create novel crosslinks or conformational locks within the peptide, leading to more stable and active conformations.
While the specific incorporation of ncAAs into SA-FF22 has not been detailed in published research, the general feasibility and benefits of this approach for other antimicrobial peptides are well-documented. nih.govresearchgate.net
Biosynthetic Pathway Engineering for Novel Streptococcin A-FF22 Analogs
The production of SA-FF22 is orchestrated by a dedicated gene cluster that includes genes for the precursor peptide (scnA), modification enzymes, and transport proteins. researchgate.net This biosynthetic machinery presents a target for engineering to produce novel SA-FF22 analogs. By manipulating the genes within this cluster, it is possible to alter the final structure of the lantibiotic.
Strategies for biosynthetic pathway engineering include:
Modification of Processing Enzymes: The enzymes responsible for the post-translational modifications of the SA-FF22 precursor peptide, such as dehydration and cyclization, can be engineered to alter their specificity or activity. This could lead to the formation of novel thioether bridge patterns or other structural variations.
Precursor Peptide Modification: As discussed in the context of site-directed mutagenesis, the scnA gene can be modified to introduce or remove amino acid residues that are substrates for the modification enzymes. This can result in the production of SA-FF22 analogs with different patterns of lanthionine (B1674491) and methyllanthionine bridges.
Heterologous Expression and Hybrid Biosynthesis: The SA-FF22 biosynthetic genes could be expressed in a heterologous host, potentially leading to different modification patterns. Furthermore, combining modification enzymes from different lantibiotic pathways could generate hybrid lantibiotics with novel structures and activities.
The genetic basis for SA-FF22 production is suggested to be located on a plasmid, which could facilitate its transfer and manipulation for engineering purposes. nih.gov
Chemoenzymatic Synthesis Approaches for Streptococcin A-FF22 and Its Variants
Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical synthesis to produce complex molecules like SA-FF22 and its variants. mdpi.com This approach can overcome some of the limitations of purely biological or chemical methods.
A potential chemoenzymatic strategy for SA-FF22 could involve:
Enzymatic Synthesis of the Peptide Backbone: The linear precursor of SA-FF22 could be synthesized using ribosomal methods or solid-phase peptide synthesis.
Enzymatic or Chemical Modification: The post-translational modifications, such as the formation of lanthionine bridges, could be carried out using purified modification enzymes from the SA-FF22 biosynthetic pathway or through chemical methods that mimic these enzymatic reactions.
Purification and Characterization: The resulting SA-FF22 variant would then be purified and its structure and activity characterized.
This approach offers a high degree of control over the final structure of the peptide, allowing for the precise introduction of modifications at specific sites. While the chemoenzymatic synthesis of SA-FF22 has not been explicitly reported, the general principles are well-established and offer a promising route for the creation of novel and potent antimicrobial agents. mdpi.com
Analytical Methodologies for Streptococcin A Ff22 Research
Chromatographic Techniques for Streptococcin A-FF22 Isolation and Purification
The isolation and purification of SA-FF22 from Streptococcus pyogenes strain FF22 cultures involve a multi-step process employing various chromatographic techniques to separate it from other cellular components. researchgate.net Initially, SA-FF22, which exists in both cell-associated and extracellular forms, is solubilized from the producer cells. researchgate.netnih.gov
A common purification strategy involves a series of reversed-phase and ion-exchange chromatography steps. nih.govnih.gov For instance, crude extracts are often subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) for initial fractionation. Further purification is achieved using different column chemistries and elution gradients. The independence of SA-FF22 from M protein, another protein produced by the same strain, was established by using column chromatography methods that separate molecules based on differences in molecular weight and isoelectric point. nih.gov
Interactive Table: Chromatographic Methods for SA-FF22 Purification
| Technique | Stationary Phase | Principle | Reference |
|---|---|---|---|
| Reversed-Phase HPLC | C8 or C18 | Separation based on hydrophobicity. | nih.gov, nih.gov |
| Gel Filtration Chromatography | Sephadex G-25 | Separation based on molecular size. | nih.gov |
| Ion-Exchange Chromatography | Carboxymethyl cellulose | Separation based on net surface charge. | nih.gov |
One specific protocol for a related SA-FF22 family member, salivaricin G32, involved initial fractionation on a C8 reversed-phase column followed by further purification on a C18 column. nih.gov Elution was typically achieved using a gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid. nih.gov
Mass Spectrometry-Based Characterization of Streptococcin A-FF22 Peptides and Modifications
Mass spectrometry (MS) has been a pivotal tool in the characterization of SA-FF22. Early studies using matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) MS established the molecular mass of the purified peptide as 2794 Da. nih.govnih.gov This analysis, combined with amino acid composition analysis, confirmed the presence of the unusual thioether amino acids lanthionine (B1674491) and 3-methyllanthionine, definitively classifying SA-FF22 as a lantibiotic. nih.govnih.gov
Furthermore, MS, in conjunction with Edman degradation, was instrumental in determining the primary amino acid sequence of the peptide. nih.gov This process revealed a unique sequence and identified a blocking group at position 23, which was later identified as the unsaturated amino acid 2,3-didehydrobutyrine. nih.gov Fragmentation of the native peptide during analysis demonstrated that all three thioether bridges were interlinked, a crucial insight into its complex, overlapping ring structure. nih.gov
Interactive Table: Mass Spectrometry Findings for SA-FF22 and Related Peptides
| Peptide | Method | Determined Mass (Da) | Key Finding | Reference |
|---|---|---|---|---|
| Streptococcin A-FF22 | MALDI-TOF MS | 2794 | Confirmed presence of lanthionine and 3-methyllanthionine. | nih.gov, nih.gov |
| Streptin 1 | Mass Spectrometry | 2424 | A fully processed, 23-amino-acid form. | nih.gov |
| Streptin 2 | Mass Spectrometry | 2821 | An N-terminally extended form of streptin. | nih.gov |
| Salivaricin G32 | MALDI-TOF MS | 2667 | A homolog of SA-FF22 lacking lysine (B10760008) at position 2. | nih.gov |
NMR Spectroscopy for Three-Dimensional Structure Determination of Streptococcin A-FF22
While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and common technique for elucidating the three-dimensional structures of peptides and proteins in solution, a complete 3D structure of Streptococcin A-FF22 determined by NMR has not been reported in the literature.
However, other spectroscopic and biochemical methods have provided significant insights into the secondary and tertiary structure of SA-FF22. Analysis using circular dichroism (CD) has been particularly informative. nih.gov CD studies of SA-FF22 in various environments, including aqueous solutions, sodium dodecyl sulfate (B86663) (SDS) micelles, and in the presence of artificial phospholipid vesicles, have shown that the peptide undergoes significant conformational changes, shifting its secondary structure upon interaction with lipophilic environments. nih.gov This suggests a flexible structure that adapts to its target membrane.
Additionally, enzymatic digestion studies have offered clues about the peptide's three-dimensional fold. The C-terminus of the native peptide was found to be inaccessible to the enzyme carboxypeptidase-Y. nih.gov Access was only gained after the thioether bridges were chemically oxidized, strongly suggesting that the native, cross-linked three-dimensional structure sterically hinders the C-terminal end of the peptide. nih.gov
Bioassays for Quantifying Streptococcin A-FF22 Biological Activity
To quantify the biological activity of SA-FF22, various bioassays are employed. These assays are crucial for monitoring activity during purification and for characterizing the inhibitory spectrum of the lantibiotic.
A widely used method is the deferred antagonism test, also known as the "spot-on-lawn" assay. nih.gov In this assay, the producer strain, S. pyogenes FF22, is grown on an agar (B569324) plate, and then the plate is overlaid with a soft agar suspension of a susceptible indicator bacterium. nih.gov The production of SA-FF22 results in a zone of growth inhibition in the indicator lawn, and the size of this zone is indicative of the level of bacteriocin (B1578144) activity. nih.gov
For more quantitative measurements, a critical dilution method is often used. Serial dilutions of a solution containing SA-FF22 are spotted onto a lawn of an indicator organism, such as Micrococcus luteus. nih.gov The activity is then expressed in arbitrary units (AU) per milliliter, with the AU value being the reciprocal of the highest dilution that still produces a definite zone of inhibition.
These bioassays are fundamental for bacteriocin "fingerprinting," a typing scheme that uses a standard set of nine indicator bacteria to create a profile of inhibitory activity, which can be represented as a numerical code. nih.gov For example, S. pyogenes strain FF22 is designated as P-type 436 based on its specific pattern of inhibition. nih.gov
Broader Implications and Future Directions in Streptococcin A Ff22 Research
Role of Streptococcin A-FF22 in Microbial Ecology and Interspecies Interactions
Bacteriocins like SA-FF22 play a crucial role in shaping microbial communities. Produced by bacteria, these small antimicrobial peptides inhibit the growth of other, often closely related, bacteria, thereby providing a competitive advantage to the producer. nih.gov This dynamic is fundamental to the colonization and persistence of bacterial species in diverse and competitive environments. nih.gov
The production of SA-FF22 by Streptococcus pyogenes can influence the composition of the microflora, particularly in the human oral cavity and upper respiratory tract. By inhibiting competing streptococci and other Gram-positive bacteria, SA-FF22 can help S. pyogenes establish and maintain its niche. nih.gov Interestingly, the ability to produce SA-FF22 is not universal among S. pyogenes strains, with one study finding the genetic locus in 9% of the 144 strains examined. nih.gov This variability suggests a complex interplay of selective pressures within different microbial ecosystems.
Furthermore, the production of SA-FF22 is not static and can be lost at a low frequency, a phenomenon that is enhanced by certain chemical agents. nih.govnih.gov This loss of production is linked to the loss of immunity to the bacteriocin (B1578144) itself, highlighting a delicate balance between offense and defense in microbial warfare. nih.govnih.gov The survival of non-producing derivatives is dependent on culture conditions that are not conducive to SA-FF22 activity, demonstrating the potent selective pressure exerted by this lantibiotic in mixed populations. nih.gov
Challenges and Opportunities in Lantibiotic Drug Discovery with a Focus on Streptococcin A-FF22
The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents with distinct mechanisms of action. tandfonline.com Lantibiotics, including SA-FF22, represent a promising class of therapeutics due to their high potency and unique modes of action. tandfonline.comnih.gov However, several challenges hinder their development into clinical drugs.
One significant challenge is the production and yield of these complex peptides. While the gene-encoded nature of lantibiotics makes them amenable to bioengineering, optimizing production systems for commercial viability remains a hurdle. nih.govfrontiersin.org Additionally, the stability and delivery of these peptides in a clinical setting require further investigation.
Despite these challenges, the opportunities for lantibiotic drug discovery are vast. The increasing number of sequenced microbial genomes has revealed a large repository of new lantibiotic biosynthetic gene clusters, offering a wealth of untapped potential. frontiersin.orgnih.gov Innovations in genome mining and high-throughput screening are accelerating the discovery of novel lantibiotics and their analogs with improved therapeutic properties. tandfonline.comnih.gov
For SA-FF22 specifically, its demonstrated activity against various pathogenic bacteria, including strains of Staphylococcus, Micrococcus, Bacillus, and Corynebacterium, underscores its potential as a therapeutic agent. nih.gov The elucidation of its gene cluster and regulatory mechanisms provides a solid foundation for bioengineering efforts aimed at enhancing its activity, stability, and spectrum. nih.govoup.com
Emerging Research Avenues for Streptococcin A-FF22 and its Derivatives
Current research is focused on overcoming the limitations of natural lantibiotics through bioengineering and the creation of novel derivatives. Synthetic biology approaches are being employed to generate analogs of lantibiotics with improved functions, bypassing the limitations of the natural modification machinery. frontiersin.org
A key area of emerging research for SA-FF22 and other lantibiotics is the exploration of their potential beyond antibacterial applications. For instance, the well-studied lantibiotic nisin has shown immunomodulatory properties and even activity against cancer cells, suggesting that SA-FF22 and its derivatives may also possess a broader range of bioactivities. nih.gov
Furthermore, the discovery of SA-FF22-like lantibiotics in other streptococcal species, such as salivaricin G32 from the commensal Streptococcus salivarius, opens up new avenues for research. researchgate.net Comparing the structures and activities of these related lantibiotics can provide valuable insights into structure-function relationships and guide the design of novel derivatives with tailored properties. researchgate.net The inhibitory spectrum of salivaricin G32, which includes Streptococcus pyogenes, suggests its potential use as a probiotic to protect against infections. researchgate.net
Methodological Advancements Facilitating Future Streptococcin A-FF22 Research
Recent technological advancements are significantly accelerating research into lantibiotics like SA-FF22. High-throughput sequencing and sophisticated bioinformatics tools have revolutionized the process of genome mining, enabling the rapid identification of novel lantibiotic gene clusters from a vast array of microorganisms. frontiersin.orgnih.gov
Moreover, the development of more efficient heterologous expression systems is crucial for producing and characterizing these peptides. nih.gov These systems allow for the production of lantibiotics in laboratory strains at higher levels, facilitating detailed studies of their structure, function, and potential applications. nih.gov
In vitro biosynthesis and high-throughput screening strategies are also playing a pivotal role in the development of lantibiotic analogs. tandfonline.comfrontiersin.org These methods allow researchers to create and rapidly evaluate large libraries of modified peptides, identifying those with enhanced stability, solubility, and antimicrobial activity. tandfonline.comnih.gov The combination of these methodological advancements is paving the way for the development of a new generation of bioengineered lantibiotics, including derivatives of SA-FF22, with improved therapeutic potential. frontiersin.org
Q & A
Q. What are the structural features and post-translational modifications of streptococcin A-FF22, and how are they characterized experimentally?
Streptococcin A-FF22 (SA-FF22) is a 26-amino acid type AII lantibiotic with a linear structure containing (methyl)lanthionine bridges. Its precursor peptide, encoded by the scnA gene, undergoes proteolytic cleavage to remove a 25-residue leader sequence. Structural elucidation involves techniques like Edman degradation for sequencing, mass spectrometry (MS) for identifying thioether bonds, and nuclear magnetic resonance (NMR) for resolving cyclic regions. Comparative analysis with homologs (e.g., macedocin, lacticin 481) highlights conserved modifications but distinct leader peptide processing .
Q. How is the SA-FF22 biosynthetic gene cluster organized, and what are its core functional components?
The SA-FF22 gene cluster spans ~10 kb and comprises three operons:
- Regulatory operon : A two-component system (scnRK) essential for transcription.
- Biosynthetic operon : Includes the structural gene scnA, modification enzymes (scnM), and transporters (scnT).
- Immunity operon : Encodes an ABC transporter (scnFEG) for self-protection.
This organization parallels lacticin 481 but diverges in regulatory mechanisms and the presence of a transposase gene downstream, suggesting horizontal transfer .
Q. What methodologies are used to produce and purify SA-FF22 in laboratory settings?
SA-FF22 is produced by fermenting Streptococcus pyogenes FF22 in nutrient-rich media (e.g., Todd-Hewitt broth) under controlled pH and oxygenation. Post-cultivation, purification involves ammonium sulfate precipitation, cation-exchange chromatography, and reverse-phase HPLC. Activity is confirmed via agar diffusion assays against indicator strains like Micrococcus luteus. Heterologous expression in Lactococcus lactis has been attempted to overcome native host limitations .
Advanced Research Questions
Q. How does the two-component regulatory system (ScnRK) control SA-FF22 production, and how does this differ from other lantibiotics?
The ScnR response regulator and ScnK histidine kinase activate transcription of biosynthetic genes under stress (e.g., nutrient limitation). Unlike lacticin 481, which relies on a single autoinduction mechanism, SA-FF22 requires ScnRK for both initiation and amplification of production. Transcriptional studies using RT-PCR and promoter-reporter fusions reveal that ScnRK binding to conserved promoter motifs is indispensable, highlighting regulatory divergence within the lacticin 481 group .
Q. What experimental approaches resolve contradictions in SA-FF22’s mode of action, particularly its pore-forming mechanism?
SA-FF22 destabilizes membrane potential via transient pore formation, impairing ATP synthesis. Conflicting reports on pore stability are addressed using:
- Isothermal titration calorimetry (ITC) : To quantify lipid II binding (absent in SA-FF22, unlike nisin).
- ATP depletion assays : Using luciferase-based probes in Staphylococcus aureus.
- Planar lipid bilayer electrophysiology : To measure ion flux kinetics.
Data suggest SA-FF22’s pores are short-lived compared to nisin, explaining its narrower activity spectrum .
Q. How do horizontal gene transfer and transposase activity influence the evolution of SA-FF22-like gene clusters?
The SA-FF22 cluster is flanked by a transposase gene, indicating mobilization via conjugation or recombination. Comparative genomics with Streptococcus macedonicus (macedocin) and Streptococcus salivarius (salivaricin) reveals shared synteny but unique insertions (e.g., additional structural genes in macedocin). BLAST analysis of metagenomic datasets identifies SA-FF22 homologs in oral and dairy microbiomes, supporting ecological adaptability .
Q. How can researchers reconcile discrepancies in SA-FF22 homolog identification across Streptococcus species?
Mutacin-K8 in S. mutans shares 85% identity with SA-FF22 but exhibits altered activity due to divergent leader peptides. To validate homologs:
- Heterologous expression : Clone candidate genes into L. lactis and test antimicrobial activity.
- Mass spectrometry : Compare post-translational modifications.
- Phylogenetic analysis : Use antiSMASH for cluster annotation and identify conserved domains .
Q. What mechanisms confer immunity to SA-FF22-producing strains, and how do they compare to other lantibiotics?
Self-immunity involves the ScnFEG ABC transporter, which exports SA-FF22 from the membrane. Unlike nisin’s lipid II sequestration, ScnFEG-mediated efflux is ATP-dependent. Deletion of scnFEG in S. pyogenes FF22 results in autolysis, confirmed via viability staining and ATP-bioluminescence assays. Cross-immunity studies with salivaricin A2 reveal no protection, emphasizing system specificity .
Q. What challenges arise in heterologous expression of SA-FF22, and how can they be addressed?
Challenges include poor solubility of modification enzymes (ScnM) and toxicity to host cells. Strategies include:
Q. How can bioinformatics tools enhance the discovery of SA-FF22 analogs in understudied bacterial genomes?
AntiSMASH and BLASTP identify conserved LanM (modification) and LanT (transport) domains in Clostridium and Streptococcus genomes. Functional prediction is refined via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
